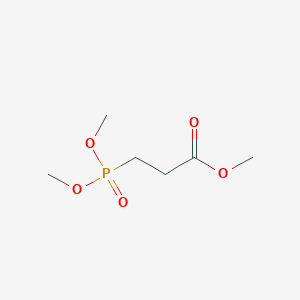
Methyl 3-(dimethoxyphosphinoyl)propionate
Cat. No. B098589
M. Wt: 196.14 g/mol
InChI Key: DUCGXDQPWFCMNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05166385
Procedure details


86 g of methylacrylate and 100 g of isobutanol are mixed under nitrogen at room temperature and heated to 80° C. 124 g of trimethylphosphite are added dropwise to the reaction solution in the course of 1 hour. The reaction mixture is stirred for 5 hours at reflux temperature and the solvent (remainder of isobutanol and isobutyl methyl ether) is removed by vacuum distillation. The crude product is obtained in a yield of 173 g with a 94.1% purity, which corresponds to a theoretical yield of 83.0%. The boiling point is 104°-106° C. at 0.93 mbar.



Name
Yield
83%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[CH:4]=[CH2:5].[CH3:7][O:8][P:9]([O:12]C)[O:10][CH3:11]>C(O)C(C)C>[CH3:7][O:8][P:9]([O:10][CH3:11])([CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:6])=[O:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
86 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C=C)=O
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C(C)C)O
|
Step Two
|
Name
|
|
|
Quantity
|
124 g
|
|
Type
|
reactant
|
|
Smiles
|
COP(OC)OC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent (remainder of isobutanol and isobutyl methyl ether) is removed by vacuum distillation
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COP(=O)(CCC(=O)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
